

What is DL-Valine-d8 and its chemical properties

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An In-Depth Technical Guide to DL-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Valine-d8 is a stable, non-radioactive, isotopically labeled form of the essential amino acid valine. In this molecule, eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution makes **DL-Valine-d8** an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of natural valine in biological systems while being distinguishable by mass-sensitive analytical techniques.

Chemical Properties

DL-Valine-d8 is a white solid with chemical characteristics closely mirroring those of natural DL-Valine. The primary distinction lies in its increased molecular weight due to the presence of eight deuterium atoms. This mass difference is the basis for its utility in isotope tracing and as an internal standard.

Table 1: Chemical and Physical Properties of DL-Valine-d8



Property	Value
Chemical Formula	C5H3D8NO2
Linear Formula	(CD ₃) ₂ CDCD(NH ₂)CO ₂ H[1]
Molecular Weight	125.20 g/mol [1][2][3][4]
CAS Number	203784-63-8
Appearance	White to off-white solid
Melting Point	295 °C (sublimes)
Isotopic Purity	≥98 atom % D
Assay	≥99% (CP)
Storage Temperature	Room temperature

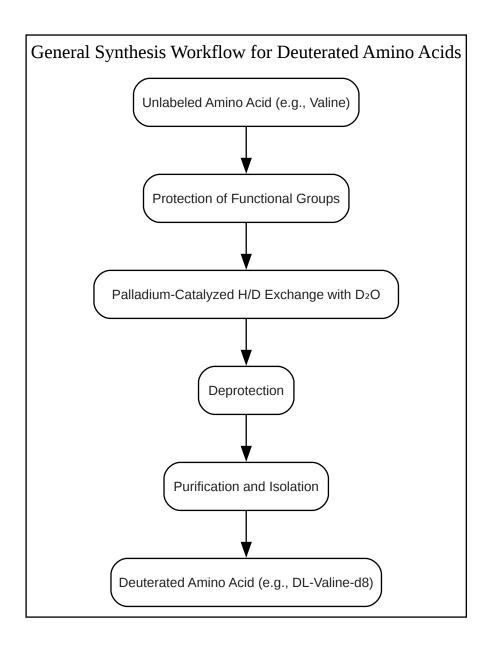
Synthesis and Manufacturing

The synthesis of deuterated amino acids like **DL-Valine-d8** can be achieved through several methods. While specific proprietary synthesis routes are not publicly disclosed, general experimental approaches include:

- Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as heavy water (D₂O), often catalyzed by a metal catalyst like palladium. For the synthesis of β-deuterated amino acids, a palladium-catalyzed H/D exchange protocol for a β-deuterated N-protected amino amide has been developed, which can then be converted to the β-deuterated amino acid.
- Microbial Synthesis: Certain microorganisms can be cultured in a medium enriched with deuterium to produce deuterated biomolecules, including amino acids. Facultative methylotrophic bacteria, for instance, have been used to prepare highly deuterated phenylalanine, alanine, valine, and leucine/isoleucine.
- Chemical Synthesis from Deuterated Precursors: A multi-step chemical synthesis can be employed, starting with commercially available deuterated building blocks.



The following diagram illustrates a generalized workflow for the synthesis of a deuterated amino acid via H/D exchange.



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Caption: Generalized workflow for deuterated amino acid synthesis.

Applications in Research and Drug Development

The primary utility of **DL-Valine-d8** stems from its isotopic label, which allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry (MS) and



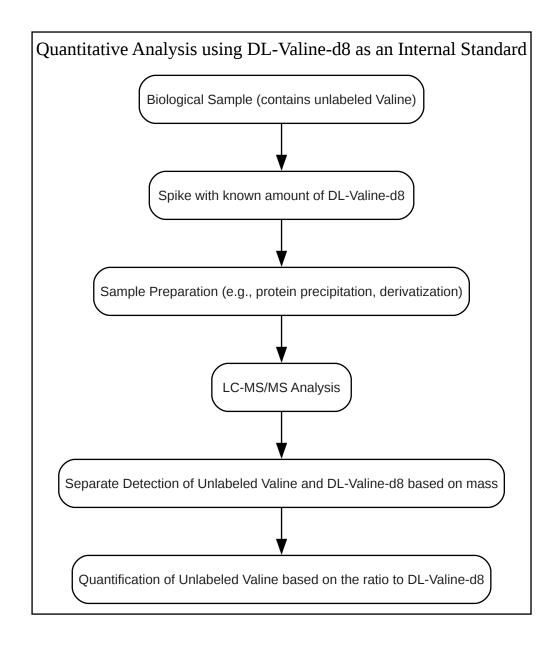
nuclear magnetic resonance (NMR) spectroscopy.

Internal Standard for Mass Spectrometry

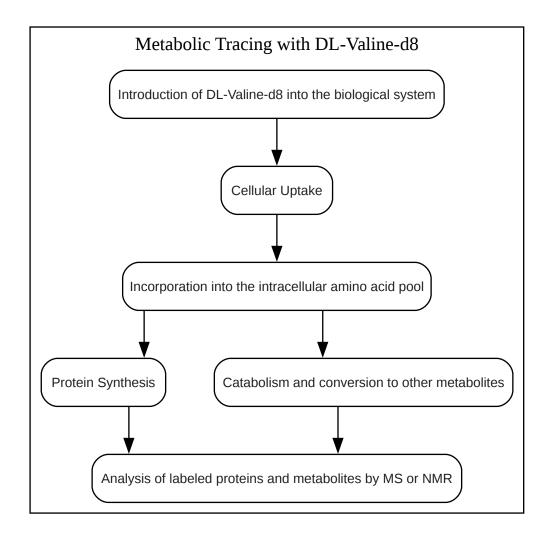
DL-Valine-d8 is widely used as an internal standard in quantitative mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). When analyzing biological samples, an internal standard is a compound added in a known amount to the sample to correct for variations in sample preparation and instrument response. As **DL-Valine-d8** is chemically identical to valine, it co-elutes and ionizes similarly, but its different mass allows for its separate detection. This enables precise and accurate quantification of the unlabeled valine in the sample.

The diagram below outlines the use of **DL-Valine-d8** as an internal standard in a typical quantitative LC-MS workflow.









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